molecular formula C15H14O2 B1595422 4-Methoxy-2'-methylbenzophenone CAS No. 41204-59-5

4-Methoxy-2'-methylbenzophenone

Cat. No.: B1595422
CAS No.: 41204-59-5
M. Wt: 226.27 g/mol
InChI Key: VPAQGAOJFZBBTK-UHFFFAOYSA-N
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Description

4-Methoxy-2’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2’-position on the benzophenone core. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of o-tolyl magnesium chloride with 4-methoxybenzoyl chloride in the presence of zinc(II) chloride and a palladium catalyst. The reaction is typically carried out in 1-methyl-pyrrolidin-2-one and diethyl ether at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-2’-methylbenzophenone often involves the Friedel-Crafts acylation of anisole with 2-methylbenzoyl chloride. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-Methoxy-2’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of UV-absorbing materials, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 4-Methoxy-2’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2’-methylbenzophenone is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(4-methoxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQGAOJFZBBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346743
Record name 4-METHOXY-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41204-59-5
Record name 4-METHOXY-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-methyl-4'-methoxybenzophenone was prepared by the Friedel-Crafts reaction of ortho-toluoyl chloride and anisole using aluminum chloride as a catalyst and carbon disulfide as the solvent. 11.1 grams (0.05 mole) of the resulting benzophenone was converted to the propargyl alcohol using the method described in Example 1, Step 2. The crude product was mixed with 6 grams of 2-naphthol and 0.1 gram of p-toluene sulfonic acid in 200 milliliters of benzene and the mixture stirred overnight at room temperature. The resultant reaction mixture was poured into an equal volume of aqueous 5 percent sodium hydroxide to remove unreacted naphthol. The organic layer was washed with water and the benzene solvent removed on a rotary evaporator. The resulting oil residue was column chromatographed on silica using a 1:1 mixture of chloroform and hexane as elutant. The photochromic fractions were combined and the product crystallized from a mixture of hexane and diethyl ether. The product (4.8 grams) had a melting range of 131-133° C. NMR analysis of the product confirmed it to be 3(2-methylphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
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Synthesis routes and methods II

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 2-methylbenzoyl chloride (1.546 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. for 7 hours. The reaction mixture was treated in the same manner as described in Example 120 to obtain 1.679 g of the title compound (yield: 74%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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